5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline
Overview
Description
5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline typically involves multiple steps, starting with the nitration of an appropriate aromatic compound followed by halogenation and trifluoromethoxylation reactions. The reaction conditions must be carefully controlled to ensure the selective introduction of each functional group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that may include the use of catalysts and specific reagents to achieve high yields and purity. The process involves the careful handling of hazardous chemicals and adherence to safety protocols.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of halogenated aromatic compounds on biological systems. It can be employed in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the synthesis of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials.
Mechanism of Action
The mechanism by which 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-4-fluoroaniline
3-Chloro-2-fluoroaniline
4-Chloro-2-fluoroaniline
Uniqueness: 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and physical properties compared to other similar compounds. This group enhances the compound's reactivity and stability, making it more versatile in various applications.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4NO/c8-3-1-5(13)4(9)2-6(3)14-7(10,11)12/h1-2H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGHGKGKKGKXJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554694 | |
Record name | 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114021-44-2 | |
Record name | 5-Chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-fluoro-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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